1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate
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Overview
Description
1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate is a chemical compound with the molecular formula C7H9N3S.2ClH.H2O. It is a derivative of imidazothiazole, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminothiazole with methylimidazole in the presence of suitable catalysts and solvents. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate can be compared with other similar compounds, such as:
- (2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine hydrochloride
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications.
Properties
IUPAC Name |
(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6(2-8)3-10(5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCCUNWYJVCTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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